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Compound of Interest

Compound Name: 5-Methoxyisoindoline-1,3-dione

Cat. No.: B105389 Get Quote

A comprehensive analysis of the spectroscopic data of 5-Methoxyisoindoline-1,3-dione is

essential for its identification, characterization, and application in research and drug

development. This technical guide provides an in-depth overview of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Analysis
The structural elucidation of 5-Methoxyisoindoline-1,3-dione, a derivative of phthalimide,

relies on a combination of spectroscopic techniques. The molecular formula is C₉H₇NO₃, and

its molecular weight is 177.16 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the aromatic protons of the isoindoline-1,3-dione ring system typically

appear in the range of δ 7.0-8.0 ppm. The methoxy group (-OCH₃) protons are expected to

show a sharp singlet at approximately δ 3.8-4.0 ppm. The proton attached to the nitrogen atom

of the imide may be observed as a broad singlet, although its chemical shift can be variable

and it may exchange with deuterium in solvents like D₂O.

¹³C NMR Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b105389?utm_src=pdf-interest
https://www.benchchem.com/product/b105389?utm_src=pdf-body
https://www.benchchem.com/product/b105389?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons of the imide group,

typically in the range of δ 165-170 ppm. The aromatic carbons will resonate between δ 110-150

ppm, with the carbon attached to the methoxy group appearing at the higher end of this range.

The methoxy carbon itself will produce a signal around δ 55-60 ppm.

Table 1: Predicted NMR Spectroscopic Data for 5-Methoxyisoindoline-1,3-dione

¹H NMR ¹³C NMR

Chemical Shift (δ,

ppm)
Multiplicity

Chemical Shift (δ,

ppm)
Carbon Type

~7.8-7.2 Multiplet ~168 C=O (Imide)

~3.9 Singlet ~150 C-OCH₃

~135-115 Aromatic CH

~56 -OCH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 5-Methoxyisoindoline-1,3-dione is expected to show characteristic absorption

bands. The two carbonyl groups of the imide will give rise to strong, distinct stretching

vibrations.

Table 2: Key IR Absorption Bands for 5-Methoxyisoindoline-1,3-dione
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Functional Group Vibrational Mode
Expected Wavenumber

(cm⁻¹)

C=O (Imide) Asymmetric stretch ~1770

C=O (Imide) Symmetric stretch ~1710

C-O-C (Methoxy) Stretch ~1250 and ~1050

C-N (Imide) Stretch ~1380

Aromatic C-H Stretch >3000

Aromatic C=C Stretch ~1600-1450

The presence of a strong band around 1779-1699 cm⁻¹ is indicative of the carbonyl group of

the imide ring in isoindoline-1,3-dione derivatives.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering insights into the structure. For

5-Methoxyisoindoline-1,3-dione, the molecular ion peak [M]⁺ would be observed at m/z 177.

Table 3: Expected Mass Spectrometry Data for 5-Methoxyisoindoline-1,3-dione

Ion m/z Description

[M]⁺ 177 Molecular Ion

[M+H]⁺ 178 Protonated Molecular Ion

[M+Na]⁺ 200 Sodium Adduct

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data for isoindoline-1,3-

dione derivatives.

NMR Spectroscopy
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¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample

is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl

sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy
FT-IR spectra are commonly recorded on a spectrophotometer using an Attenuated Total

Reflectance (ATR) accessory. The data is typically collected over a range of 4000-600 cm⁻¹.

Mass Spectrometry
High-resolution mass spectra (HRMS) can be obtained using an Accurate-Mass Q-TOF LC/MS

system with an electrospray ionization (ESI) source.

Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic analysis of a synthesized compound like 5-
Methoxyisoindoline-1,3-dione is depicted below.
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Caption: Workflow of Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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